

CYC116 broad-spectrum antitumor activity comparison

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Compound Focus: Cyc-116

CAS No.: 693228-63-6

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CYC116 Profile and Antitumor Activity Overview

The table below outlines the core characteristics and documented antitumor activity of CYC116 against a panel of human cancer cell lines [1] [2] [3].

Property/Aspect	Description of CYC116
Primary Targets (Ki)	Aurora A (8 nM), Aurora B (9.2 nM) [1] [2] [3]
Secondary Targets (Ki)	VEGFR2 (44 nM), FLT3 (44 nM), Src (82 nM), CDK2/CyclinE (0.39 µM) [1] [2] [3]
In Vivo Efficacy	In mice with NCI-H460 xenografts, oral administration (75 & 100 mg/kg/day) caused significant tumor growth delays [2] [3].
Clinical Status	Phase 1 clinical trials [1] [2]

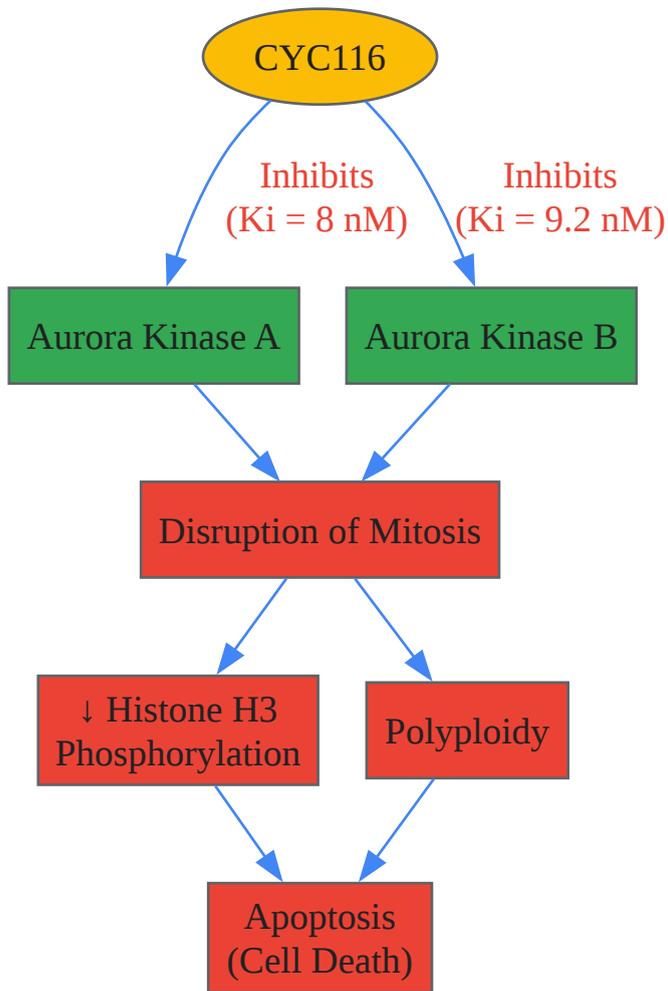
Cancer Cell Line	Tissue/Type Origin	IC ₅₀ (Cytotoxicity)
MV4-11	Acute Myelogenous Leukemia	34 nM [2] [3]

Cancer Cell Line	Tissue/Type Origin	IC ₅₀ (Cytotoxicity)
MES-SA	Uterine Sarcoma	90 nM [3]
Saos-2	Osteosarcoma	110 nM [3]
COLO 205	Colon Adenocarcinoma	241 nM [2] [3]
CCRF-CEM	T Cell Leukemia	471 nM [2] [3]
HL-60	Promyelocytic Leukemia	372 nM [2] [3]
HCT-116	Colon Carcinoma	340 nM [2] [3]
A2780	Ovarian Carcinoma	170 nM [2] [3]
HeLa	Cervical Adenocarcinoma	590 nM [2] [3]
MCF7	Breast Adenocarcinoma	599 nM [2] [3]
NCI-H460	Non-Small Cell Lung Cancer	681 nM [2] [3]
HT-29	Colon Adenocarcinoma	725 nM [2] [3]
K562	Chronic Myelogenous Leukemia	1.375 µM [2] [3]
BXPC-3	Pancreatic Adenocarcinoma	1.626 µM [2] [3]

Mechanism of Action and Experimental Evidence

CYC116 exerts its antitumor effects primarily by inhibiting Aurora A and B kinases, which are crucial regulators of mitosis [4] [5].

- **Mechanism of Action:** By blocking Aurora kinase activity, CYC116 disrupts critical mitotic processes. This leads to **inhibition of histone H3 phosphorylation**, failure of cytokinesis, and the emergence of polyploid cells, ultimately resulting in **cell death (apoptosis)** [2]. The following diagram illustrates this mechanism and the associated experimental observations.



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- **Supporting Experimental Observations:**

- **Immunofluorescence/Western Blot:** Treatment of HeLa cells with 1.25 μM CYC116 for 7 hours resulted in **complete inhibition of histone H3 phosphorylation** [2].
- **Flow Cytometry (FACS):** Treatment of A549 cells with 0.5-2 μM CYC116 led to cell cycle disruption and the **accumulation of tetraploid cells**, a hallmark of failed cytokinesis [2].

Key Experimental Protocols for Researchers

For scientists aiming to replicate or build upon these findings, here are summaries of the key methodologies used in the cited studies.

- **Kinase Assay (Biochemical Activity)** [2]

- **Objective:** To measure the direct inhibitory effect of CYC116 on Aurora A and B kinases.
- **Procedure:**
 - **Reaction Setup:** A 25 μL reaction volume containing the kinase, a peptide substrate (e.g., Kemptide), and CYC116 at varying concentrations.
 - **Reaction Start:** Initiate by adding Mg^{2+} /ATP mix including $\gamma\text{-}^{32}\text{P}$ -ATP.
 - **Incubation:** 30 minutes at 30°C .
 - **Termination & Measurement:** Stop the reaction with phosphoric acid. The incorporation of ^{32}P into the substrate is measured to determine kinase activity and calculate K_i values.
- **Cell-based Viability/Proliferation (MTT) Assay [2]**
 - **Objective:** To determine the compound's cytotoxicity and anti-proliferative activity (IC_{50}) across various cancer cell lines.
 - **Procedure:**
 - **Cell Seeding:** Plate cells in 96-well plates.
 - **Compound Treatment:** Add a 3-fold dilution series of CYC116 (typically in DMSO) to the cells. Incubate for **72 or 96 hours** at 37°C .
 - **Viability Measurement:** Add MTT reagent and incubate for 4 hours. The formed formazan crystals are then solubilized with DMSO.
 - **Analysis:** Measure absorbance at 540-570 nm. Data is analyzed using curve-fitting software to determine the IC_{50} value.

Research Context and Considerations

- **Therapeutic Potential of Aurora Kinases:** The interest in CYC116 is grounded in the well-established role of Aurora kinases as oncogenes. They are frequently **overexpressed in various cancers** (e.g., breast, colon, lung, ovarian), and their dysregulation drives **chromosomal instability (CIN) and aneuploidy**, key hallmarks of cancer [4] [5]. Inhibiting them is a validated strategy for targeted cancer therapy.
- **Unique Finding in Non-Cancer Research:** Interestingly, a 2022 study found that CYC116 and other Aurora kinase inhibitors can significantly promote the **maturation of human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs)** [6]. This suggests a potential application for CYC116 beyond oncology, in cardiac disease modeling and regenerative medicine.

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